2-[4-(Trifluoromethoxy)phenyl]furan
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Overview
Description
2-[4-(Trifluoromethoxy)phenyl]furan is an organic compound with the molecular formula C11H7F3O2 and a molecular weight of 228.17 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethoxy)phenyl]furan typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with a furan derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone for its synthesis due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethoxy)phenyl]furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products:
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenyl]furan has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a synthetic intermediate for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]furan is not fully elucidated. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 4-(Trifluoromethoxy)phenyl isocyanate
- 5-[2-(Trifluoromethoxy)phenyl]-2-furoic acid
Comparison: 2-[4-(Trifluoromethoxy)phenyl]furan is unique due to its furan ring, which imparts distinct chemical properties and reactivity compared to other trifluoromethoxyphenyl derivatives . This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]furan |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSINYGWJBZMDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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